molecular formula C7H6BrF3N2 B12854798 (5-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine

(5-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B12854798
M. Wt: 255.03 g/mol
InChI Key: RBXODWZYEVXPTD-UHFFFAOYSA-N
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Description

(5-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H4BrF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with methanamine. This reaction can be catalyzed by palladium in the presence of a suitable ligand such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl). The reaction conditions often include a solvent like toluene and a base such as potassium carbonate, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts, solvents, and reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions involving solvents like DMF (dimethylformamide) and bases such as sodium hydride.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyridine: Similar structure but lacks the methanamine group.

    6-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but lacks the bromine atom.

Uniqueness

The unique combination of bromine and trifluoromethyl groups in (5-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine imparts distinct chemical properties, making it valuable for specific applications. Its ability to undergo various chemical reactions and its potential in scientific research highlight its importance in the field of chemistry .

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

[5-bromo-6-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-2-1-4(3-12)13-6(5)7(9,10)11/h1-2H,3,12H2

InChI Key

RBXODWZYEVXPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CN)C(F)(F)F)Br

Origin of Product

United States

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